molecular formula C10H13NO4 B1599291 2-Amino-5-ethoxy-4-methoxybenzoic acid CAS No. 61948-67-2

2-Amino-5-ethoxy-4-methoxybenzoic acid

Cat. No.: B1599291
CAS No.: 61948-67-2
M. Wt: 211.21 g/mol
InChI Key: LMLMBWMYHXXDAN-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxy-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by amino (-NH₂), ethoxy (-OCH₂CH₃), and methoxy (-OCH₃) functional groups at positions 2, 5, and 4 of the benzene ring, respectively. Its molecular formula is C₁₀H₁₃NO₅, with a molecular weight of 227.21 g/mol. This compound is commercially available for research applications, particularly in organic synthesis and pharmaceutical development, as noted by CymitQuimica . Its structural features—a carboxylic acid group combined with electron-donating substituents—make it a versatile intermediate for synthesizing bioactive molecules or studying hydrogen-bonding patterns in crystallography .

Properties

IUPAC Name

2-amino-5-ethoxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLMBWMYHXXDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407181
Record name 2-amino-5-ethoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61948-67-2
Record name 2-amino-5-ethoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-ethoxy-4-methoxybenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxy-4-methoxybenzoic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the nitration of ethoxybenzoic acid followed by reduction and subsequent methylation. The reaction conditions include the use of strong acids, reducing agents, and methylation reagents under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethoxy-4-methoxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-ethoxy-4-methoxybenzoic acid has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Industry: It can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-5-ethoxy-4-methoxybenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights key structural and functional differences between 2-amino-5-ethoxy-4-methoxybenzoic acid and analogous benzoic acid derivatives:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications
This compound 2-NH₂, 5-OCH₂CH₃, 4-OCH₃ Carboxylic acid, amino, ethers Research reagent; potential drug intermediate
Methyl 2-amino-5-hydroxy-4-methoxybenzoate 2-NH₂, 5-OH, 4-OCH₃, methyl ester Ester, amino, hydroxyl, ether Modified solubility due to esterification
4-Amino-2-fluoro-5-methoxybenzoic acid 4-NH₂, 2-F, 5-OCH₃ Carboxylic acid, amino, halogen Medicinal chemistry applications (e.g., enzyme inhibition)
2-Amino-5-methoxy-4-methylbenzoic acid 2-NH₂, 5-OCH₃, 4-CH₃ Carboxylic acid, amino, alkyl Increased hydrophobicity from methyl group
4-Amino-5-chloro-2-ethoxybenzoic acid 4-NH₂, 5-Cl, 2-OCH₂CH₃ Carboxylic acid, amino, halogen Reactivity influenced by chloro substituent
4-Amino-5-(ethylthio)-2-methoxybenzoic acid 4-NH₂, 5-SCH₂CH₃, 2-OCH₃ Carboxylic acid, amino, thioether Enhanced electron donation from sulfur

Physicochemical Properties and Reactivity

  • Solubility and Polarity: The ethoxy group in this compound increases lipophilicity compared to methoxy or hydroxyl analogs (e.g., Methyl 2-amino-5-hydroxy-4-methoxybenzoate) . However, the carboxylic acid group ensures moderate water solubility.
  • Hydrogen Bonding: The amino and carboxylic acid groups facilitate intermolecular hydrogen bonds, influencing crystal packing. This contrasts with halogenated analogs (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid), where fluorine’s electronegativity alters electronic density .
  • Reactivity: The amino group at position 2 is susceptible to electrophilic substitution. Ethoxy and methoxy groups act as ortho/para directors, differing from chloro or thioether substituents, which may redirect reactivity .

Crystallographic Behavior

Crystal structures of related compounds, such as 2-(2-ethoxy-2-oxoacetamido)benzoic acid, reveal planar geometries stabilized by O–H⋯O and C–H⋯O hydrogen bonds . The ethoxy and methoxy groups in this compound likely influence packing efficiency and hydrogen-bonding networks compared to hydroxyl or ester-containing derivatives .

Biological Activity

2-Amino-5-ethoxy-4-methoxybenzoic acid (CAS 61948-67-2) is an organic compound characterized by its amino, ethoxy, and methoxy functional groups attached to a benzoic acid backbone. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H13NO4, with a molecular weight of 211.214 g/mol. The structure features:

  • An amino group (NH2-NH_2)
  • An ethoxy group (OCH2CH3-OCH_2CH_3)
  • A methoxy group (OCH3-OCH_3)

These functional groups contribute to the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways, leading to its observed effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study tested its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The observed reduction in cytokine levels suggests potential applications in inflammatory diseases.

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-alpha300150
IL-6250100

Case Studies

  • In Vivo Study on Inflammation : A recent animal study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Rats treated with the compound showed a significant reduction in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of this compound in a clinical setting, where it was used as an adjunct therapy for patients with skin infections caused by resistant bacterial strains. Results showed improvement in infection resolution rates when combined with standard antibiotic therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-ethoxy-4-methoxybenzoic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.